Benzyl(hydroxy)carbamic acid
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Overview
Description
Benzyl(hydroxy)carbamic acid is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a benzyl group attached to a carbamic acid moiety. This compound is of significant interest in organic chemistry due to its versatile applications in synthesis and its role as a protecting group for amines.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl(hydroxy)carbamic acid can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with ammonia, which yields benzyl carbamate. This reaction typically occurs under mild conditions and can be catalyzed by bases such as cesium carbonate .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of carbon dioxide and amines. A three-component coupling reaction of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) is an efficient method. This process offers mild reaction conditions and short reaction times .
Chemical Reactions Analysis
Types of Reactions: Benzyl(hydroxy)carbamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzyl carbamate.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under basic conditions.
Major Products:
Oxidation: Benzyl carbamate.
Reduction: Primary amines.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl(hydroxy)carbamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of polymers and resins, where it acts as a stabilizer and modifier.
Mechanism of Action
The mechanism of action of benzyl(hydroxy)carbamic acid involves its ability to act as a protecting group for amines. The benzyl group can be selectively removed under specific conditions, allowing for the controlled synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
Benzyl carbamate: Similar in structure but lacks the hydroxyl group.
Methyl carbamate: Contains a methyl group instead of a benzyl group.
Ethyl carbamate: Contains an ethyl group instead of a benzyl group.
Uniqueness: Benzyl(hydroxy)carbamic acid is unique due to the presence of both a benzyl group and a hydroxyl group, which provides additional reactivity and versatility in chemical synthesis. This dual functionality allows for more complex and selective reactions compared to its simpler counterparts .
Properties
IUPAC Name |
benzyl(hydroxy)carbamic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-8(11)9(12)6-7-4-2-1-3-5-7/h1-5,12H,6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQZFORKOWAAKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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